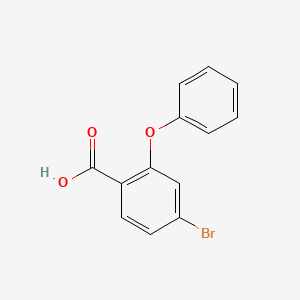

4-Bromo-2-phenoxybenzoic acid

Description

Contextualization within Aromatic Carboxylic Acids and Halogenated Ethers

4-Bromo-2-phenoxybenzoic acid belongs to the classes of aromatic carboxylic acids and halogenated ethers. Aromatic carboxylic acids are characterized by a carboxyl group (-COOH) directly attached to an aromatic ring. britannica.com This functional group imparts acidic properties to the molecule and serves as a key site for reactions such as esterification and amidation. britannica.comprepchem.com

The presence of a bromine atom classifies it as a halogenated compound. Halogenated aromatic compounds are widely used in organic synthesis, often as precursors in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chemicalbook.com The ether linkage (C-O-C), specifically a phenoxy group, further diversifies the molecule's chemical reactivity and potential applications. The synthesis of such compounds can be achieved through various methods, including the Ullmann condensation. rsc.org

Significance of this compound as a Synthetic Intermediate

The trifunctional nature of this compound makes it a valuable intermediate in multi-step organic synthesis. Each functional group—the carboxylic acid, the bromine atom, and the phenoxy group—can be selectively targeted to build more elaborate molecular architectures.

This versatility has led to its use in the synthesis of various target molecules, including those with potential applications in medicinal chemistry and materials science. ontosight.aimaksons.co.inbloomtechz.com For example, it serves as a precursor for the synthesis of certain bioactive compounds and complex organic materials. hengkangpharm.cngoogle.com

Overview of Current Research Trajectories for this compound

Current research involving this compound and its derivatives is primarily focused on a few key areas:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring more efficient and environmentally friendly methods for the synthesis of this compound and its analogues. This includes the investigation of new catalysts and reaction conditions to improve yields and reduce waste. rsc.orgdiva-portal.org

Medicinal Chemistry: A significant area of research is the use of this compound as a scaffold for the synthesis of new drug candidates. Its structural motifs are found in molecules being investigated for various therapeutic targets. ontosight.aipatsnap.com For instance, derivatives of phenoxybenzoic acid have been explored for their potential analgesic and anti-inflammatory activities. researchgate.net

Materials Science: The rigid structure and functional groups of this compound make it an attractive building block for the creation of novel polymers and other advanced materials. Research in this area explores how incorporating this molecule into larger structures can lead to materials with desirable properties, such as thermal stability and specific electronic characteristics. bloomtechz.comepo.org

Below is a table summarizing the key properties of this compound and related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not readily available | C13H9BrO3 | 293.11 bldpharm.com |

| 4-Bromo-2-hydroxybenzoic acid | 1666-28-0 nih.gov | C7H5BrO3 | 217.02 nih.govsynquestlabs.com |

| 4-Bromo-2-methoxybenzoic acid | 72135-36-5 nih.gov | C8H7BrO3 | 231.04 nih.gov |

| 4-Phenoxybenzoic acid | 2215-77-2 nih.gov | C13H10O3 | 214.22 nih.gov |

| 4-Bromo-2-phenoxybenzonitrile | 875664-25-8 nih.gov | C13H8BrNO | 274.11 nih.gov |

| 4-(4-Bromo-phenoxy)-benzoic acid methyl ester | 21120-75-2 chemscene.com | Not readily available | Not readily available |

This table is provided for informational purposes and summarizes data from various sources.

Properties

Molecular Formula |

C13H9BrO3 |

|---|---|

Molecular Weight |

293.11 g/mol |

IUPAC Name |

4-bromo-2-phenoxybenzoic acid |

InChI |

InChI=1S/C13H9BrO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

FSSTUDJJWIGNRH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 2 Phenoxybenzoic Acid

Historical Evolution of Synthetic Approaches to 4-Bromo-2-phenoxybenzoic Acid

The development of synthetic routes to this compound has been intrinsically linked to the broader advancements in the synthesis of phenoxybenzoic acids and diaryl ethers. Early methods were often characterized by harsh reaction conditions and limited substrate scope. The foundational Ullmann condensation, first reported in the early 20th century, provided the initial blueprint for forming the crucial C-O bond of the diaryl ether linkage. nih.govbeilstein-journals.org These early syntheses typically involved the reaction of a phenol (B47542) with an activated aryl halide in the presence of a stoichiometric or greater amount of copper at high temperatures. nih.gov

Over the decades, significant efforts have been directed towards overcoming the limitations of these classical methods. The evolution of synthetic approaches has seen a transition from stoichiometric copper reagents to catalytic systems, the introduction of ligands to modulate the reactivity and selectivity of the metal catalysts, and the development of entirely new catalytic systems based on other transition metals like palladium. This progression has led to milder reaction conditions, broader functional group tolerance, and improved yields, making the synthesis of complex molecules like this compound more efficient and accessible.

Classical and Modern Strategies for C-O Bond Formation in Phenoxybenzenes

The formation of the C-O bond between the phenyl and benzoic acid moieties is a critical step in the synthesis of this compound. Various strategies, ranging from classical copper-mediated reactions to modern palladium-catalyzed couplings, have been employed for this transformation.

Ullmann Condensation and Related Copper-Mediated Syntheses

The Ullmann condensation is a cornerstone in the synthesis of diaryl ethers. nih.govbeilstein-journals.org In the context of this compound, this reaction would typically involve the coupling of a phenol with a di-halogenated benzoic acid derivative, such as 2,4-dibromobenzoic acid, in the presence of a copper catalyst. The classical Ullmann conditions often require high temperatures (typically >150 °C) and polar aprotic solvents like DMF or DMSO. nih.gov

Table 1: Comparison of Classical and Modern Ullmann-type Reactions

| Feature | Classical Ullmann Condensation | Modern Copper-Catalyzed Reactions |

| Copper Source | Stoichiometric copper powder or salts | Catalytic amounts of copper salts (e.g., CuI, Cu2O) |

| Ligands | Generally ligand-free | Often employ N- or O-donor ligands (e.g., diamines, amino acids, 1,10-phenanthroline) |

| Reaction Temperature | High (150-250 °C) | Milder (often below 150 °C) |

| Substrate Scope | Limited, often requires activated aryl halides | Broader, including less reactive aryl halides |

| Yields | Often moderate | Generally higher |

The mechanism of the copper-catalyzed C-O bond formation is complex and has been the subject of extensive study. It is generally accepted to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst. researchgate.netrsc.org The introduction of ligands has been a significant advancement, as they can stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, leading to more efficient reactions under milder conditions. nih.gov

Palladium-Catalyzed C-O Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its extension to C-O bond formation, has revolutionized the synthesis of diaryl ethers. rsc.orgnih.gov These methods offer a powerful alternative to the often harsh conditions of the Ullmann reaction. In a typical Buchwald-Hartwig C-O coupling, an aryl halide or triflate is reacted with a phenol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

Table 2: Key Components of a Buchwald-Hartwig C-O Coupling Reaction

| Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3 |

| Ligand | Stabilizes the Pd catalyst, influences reactivity and selectivity | Bulky, electron-rich phosphines (e.g., t-BuXPhos, RuPhos) |

| Base | Deprotonates the phenol, facilitates reductive elimination | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) |

| Solvent | Aprotic, non-polar to moderately polar | Toluene, dioxane, THF |

The catalytic cycle of the Buchwald-Hartwig C-O coupling is thought to proceed via oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and subsequent reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. rsc.org The choice of ligand is crucial for the success of these reactions, with sterically hindered and electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step. acs.org

Etherification Reactions Involving Phenol and Benzoic Acid Derivatives

Direct etherification methods, such as the Williamson ether synthesis, represent another classical approach to C-O bond formation. pbworks.comwikipedia.org In the synthesis of a phenoxybenzoic acid, this would involve the reaction of a phenoxide with a halogenated benzoic acid derivative. However, the traditional Williamson ether synthesis is generally more suited for the formation of alkyl aryl ethers from alkyl halides and is less effective for the formation of diaryl ethers due to the lower reactivity of aryl halides in SN2 reactions. jk-sci.com

Nucleophilic aromatic substitution (SNAr) can also be employed for diaryl ether synthesis, but it typically requires the aryl halide to be activated by strongly electron-wthdrawing groups (such as a nitro group) in the ortho or para position to the leaving group. rsc.orgnih.govchemistrysteps.com For a substrate like 2,4-dibromobenzoic acid, the bromine atoms are not sufficiently activated by the carboxylic acid group for a facile SNAr reaction with a phenoxide.

Regioselective Introduction of the Bromine Moiety on the Benzoic Acid Ring

The second key transformation in the synthesis of this compound is the regioselective introduction of the bromine atom at the 4-position of the 2-phenoxybenzoic acid backbone.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto an aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring. In the case of 2-phenoxybenzoic acid, two substituents influence the position of the incoming electrophile: the phenoxy group at the 2-position and the carboxylic acid group at the 1-position.

Phenoxy Group (-OPh): The oxygen atom of the phenoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making the phenoxy group a strong activating, ortho, para-director. nih.gov

Carboxylic Acid Group (-COOH): The carboxylic acid group is an electron-withdrawing group due to the electronegativity of the oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. researchgate.netrsc.org

When both an activating and a deactivating group are present on the ring, the activating group generally controls the regioselectivity. Therefore, in the bromination of 2-phenoxybenzoic acid, the phenoxy group directs the incoming bromine to the positions ortho and para to it. The para position relative to the phenoxy group is the 4-position of the benzoic acid ring. This position is also meta to the deactivating carboxylic acid group, which further favors substitution at this site over the ortho positions to the phenoxy group (the 3- and 5-positions), which are ortho and para to the deactivating carboxyl group.

The bromination is typically carried out using a source of electrophilic bromine, such as molecular bromine (Br2), often in the presence of a Lewis acid catalyst like FeBr3 to increase the electrophilicity of the bromine. N-Bromosuccinimide (NBS) can also be used as a brominating agent, sometimes in the presence of a proton source.

Table 3: Directing Effects of Substituents on 2-Phenoxybenzoic Acid

| Substituent | Position | Electronic Effect | Directing Effect |

| Phenoxy (-OPh) | 2 | Activating, +R > -I | Ortho, Para |

| Carboxylic Acid (-COOH) | 1 | Deactivating, -I, -R | Meta |

The interplay of these directing effects leads to the preferential formation of this compound upon electrophilic bromination of 2-phenoxybenzoic acid.

Ortho-Lithiation and Directed Halogenation Approaches

The regioselective introduction of a bromine atom onto the 2-phenoxybenzoic acid scaffold is a key challenge in the synthesis of this compound. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at a specific ortho position.

For 2-phenoxybenzoic acid, the carboxylic acid group itself can act as an effective DMG. Upon treatment with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), the carboxylic acid is deprotonated to form a lithium carboxylate. This carboxylate then directs the lithiation to the C-3 position, which is ortho to the carboxylate. Subsequent quenching with an electrophilic bromine source would therefore yield 3-bromo-2-phenoxybenzoic acid, not the desired 4-bromo isomer. This inherent regioselectivity makes direct ortho-lithiation of 2-phenoxybenzoic acid an unsuitable method for synthesizing the this compound.

Alternative strategies must be employed to achieve the desired 4-bromo substitution pattern. One viable approach is to begin with a benzoic acid derivative that is already halogenated at the desired positions. For instance, a 2,4-dihalobenzoic acid can serve as a precursor. The diaryl ether bond can then be formed through a nucleophilic aromatic substitution reaction, which is often facilitated by transition metal catalysis (discussed in section 2.5.1).

Another advanced strategy involves transition-metal-catalyzed C-H activation. While direct electrophilic bromination of 2-phenoxybenzoic acid would likely yield a mixture of products due to the competing directing effects of the phenoxy (ortho-, para-directing) and carboxylic acid (meta-directing) groups, modern catalytic methods offer greater control. Palladium-catalyzed C-H functionalization, for example, can proceed with regioselectivity dictated by a directing group. In the context of this compound, the phenoxy group could potentially direct C-H activation to its meta position (the C-4 position of the benzoic acid ring), although this would compete with other possible activation sites.

Synthetic Control and Functional Group Transformations of the Carboxylic Acid

The carboxylic acid moiety of this compound is a versatile functional group that can be converted into a variety of other functionalities, enabling its use as a building block in the synthesis of more complex molecules. Common transformations include esterification, reduction to an alcohol, and conversion to an amide.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. However, the steric hindrance imposed by the ortho-phenoxy group may reduce the reaction rate. To overcome this, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then react readily with an alcohol, even sterically hindered ones, to form the corresponding ester. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester formation under milder conditions researchgate.net.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-bromo-2-phenoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are effective for this transformation. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce carboxylic acids directly. However, NaBH₄ can be used in combination with additives like iodine or bromine, or after conversion of the carboxylic acid to a mixed anhydride, to achieve the reduction sci-hub.seresearchgate.netgoogle.com.

Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Similar to esterification, this reaction is often facilitated by first converting the carboxylic acid to a more reactive species like an acid chloride to overcome potential steric hindrance and the low nucleophilicity of some amines. Alternatively, a wide array of modern peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to mediate the reaction directly between the carboxylic acid and the amine under mild conditions, producing the amide in high yield nih.govgoogle.com.

These transformations are generally robust, though reaction conditions may need to be optimized to account for the electronic effects of the bromo and phenoxy substituents and the steric bulk around the reactive center.

Catalytic Systems Employed in the Synthesis of this compound

The formation of the diaryl ether bond is the pivotal step in the synthesis of this compound. This transformation is most effectively achieved using catalytic systems, particularly those based on transition metals.

The most prevalent method for constructing the C-O diaryl ether bond is the Ullmann condensation, a copper-catalyzed cross-coupling reaction wikipedia.org. The synthesis of this compound via this method would typically involve the reaction of a phenol (or a phenoxide salt) with a suitably substituted aryl halide. A strategically sound approach is to couple phenol with a 2,4-dihalobenzoic acid derivative, such as methyl 4-bromo-2-fluorobenzoate or 2,4-dibromobenzoic acid. The halogen at the C-2 position is generally more activated towards nucleophilic substitution.

Classic Ullmann conditions require stoichiometric amounts of copper powder or copper salts and high reaction temperatures (often >200 °C) in polar aprotic solvents like DMF or NMP wikipedia.org. Modern advancements have led to the development of more efficient catalytic systems. These systems often utilize soluble copper(I) salts, such as CuI or CuBr, in the presence of a ligand. Ligands like 1,10-phenanthroline (B135089) or N,N-dimethylglycine can stabilize the copper catalyst, increase its solubility, and facilitate the reaction at lower temperatures (90-120 °C) with lower catalyst loadings (1-10 mol%) organic-chemistry.org. The use of nanocatalysts, such as Cu₂O nanocubes or supported copper nanoparticles, has also been shown to be highly effective for Ullmann-type C–O coupling reactions nih.gov.

The general mechanism of the Ullmann ether synthesis is thought to involve the formation of a copper(I) phenoxide intermediate. This species then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether product and regenerate a copper(I) species that continues the catalytic cycle organic-chemistry.org.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation. These reactions typically employ a palladium catalyst with a specialized phosphine ligand and a base. While highly effective, these systems can be more sensitive and costly than their copper-based counterparts. Palladium catalysis is also crucial for alternative directed C-H halogenation strategies as mentioned in section 2.3.2 researchgate.net.

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalytic System | Typical Metal | Common Ligands | Typical Temperature | Key Advantages | Key Disadvantages |

|---|---|---|---|---|---|

| Classic Ullmann | Copper (stoichiometric) | None | >200 °C | Well-established, simple reagents | Harsh conditions, high metal loading, limited scope |

| Modern Ullmann | Copper (catalytic) | 1,10-Phenanthroline, N,N-Dimethylglycine | 90-150 °C | Milder conditions, lower catalyst loading, broader scope | Requires specific ligands, can still require high temperatures |

| Buchwald-Hartwig Type | Palladium (catalytic) | Bulky phosphines (e.g., BippyPhos, tBuXPhos) | 80-120 °C | Very mild conditions, high functional group tolerance | Expensive and air-sensitive catalysts/ligands |

| Nanocatalysis | Copper (e.g., Cu₂O, CuFe₂O₄) | Often ligand-free | 70-120 °C | High activity, often recyclable | Potential for metal leaching, catalyst synthesis required |

While transition metal catalysis dominates the synthesis of diaryl ethers, organocatalytic and biocatalytic methods are emerging as powerful, metal-free alternatives in organic synthesis rsc.org.

Organocatalysis: The direct organocatalytic synthesis of diaryl ethers is less common. However, organocatalysts, such as N-heterocyclic carbenes (NHCs), have been used for the atroposelective esterification to construct axially chiral diaryl ethers from prochiral dialdehydes rsc.org. While not directly forming the C-O ether bond via coupling, this demonstrates the utility of organocatalysis in manipulating molecules containing this scaffold. Metal-free synthesis of diaryl ethers has also been achieved using diaryliodonium salts as arylating agents, which avoids the need for a transition metal catalyst and can proceed in environmentally benign solvents like water organic-chemistry.orgorganic-chemistry.org.

Biocatalysis: Biocatalytic approaches, particularly using enzymes, offer a green and highly selective means of performing chemical transformations. Laccases, a class of multicopper oxidase enzymes, are known to catalyze the oxidative coupling of phenolic substrates nih.govrsc.org. While their primary application is in forming C-C bonds between phenol units (e.g., in lignan (B3055560) synthesis) or polymerization, their oxidative capabilities could be harnessed in chemoenzymatic sequences. For instance, a laccase could be used to selectively oxidize a phenol derivative to a quinone, which could then undergo a non-enzymatic coupling reaction. However, the direct laccase-mediated cross-coupling of a phenol with a non-phenolic aryl halide to form a diaryl ether is not a standard application of this enzyme class mdpi.com. The development of engineered enzymes or laccase-mediator systems (LMS) could potentially enable such transformations in the future acs.orgnih.gov.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound primarily involves addressing the harsh conditions and solvent use associated with traditional Ullmann condensations, as well as minimizing waste from protecting groups and reagents.

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Traditional Ullmann reactions often use high-boiling, toxic solvents like DMF and NMP. Recent research has explored more environmentally benign alternatives.

Solvent-Free Synthesis: In some cases, nucleophilic aromatic substitution (SNAr) reactions for diaryl ether synthesis can be performed under solvent-free conditions, for example, by using a solid-supported base like potassium fluoride (B91410) on alumina (B75360) researchgate.net. These reactions can sometimes be accelerated by microwave irradiation, which provides rapid and efficient heating, often leading to shorter reaction times and cleaner product formation.

Alternative Solvents: Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. While organic reagents often have low solubility in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. Ullmann-type C-N coupling reactions have been successfully demonstrated in aqueous media, suggesting that C-O couplings could also be adapted to these conditions nih.govresearchgate.net. Ionic liquids have also been explored as alternative solvents for Ullmann and other coupling reactions. They are non-volatile, have high thermal stability, and can often be recycled, although their cost and potential toxicity must be considered taylorfrancis.com. The development of catalytic systems that are active and stable in these green solvents is an active area of research aimed at making the synthesis of diaryl ethers more sustainable researchgate.net.

Atom Economy and Process Efficiency Considerations

The predominant synthetic route to this compound involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, typically an Ullmann condensation. This process generally involves the reaction of a di-halogenated benzoic acid derivative, such as 4-bromo-2-chlorobenzoic acid or 4-bromo-2-fluorobenzoic acid, with phenol in the presence of a base and a copper catalyst.

The general reaction scheme is as follows: C₇H₄BrXO₂ (Halogenated Benzoic Acid) + C₆H₆O (Phenol) + Base → C₁₃H₉BrO₃ (this compound) + Salt + H₂O

A theoretical calculation for the atom economy of a synthesis route starting from 4-bromo-2-fluorobenzoic acid and phenol using potassium carbonate as the base is presented below.

Interactive Data Table: Theoretical Atom Economy Calculation

| Component | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 4-Bromo-2-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Reactant |

| Phenol | C₆H₆O | 94.11 | Reactant |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base (Reactant) |

| Total Mass of Reactants | 451.33 | ||

| This compound | C₁₃H₉BrO₃ | 293.11 | Desired Product |

| % Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 = (293.11 / 451.33) x 100 ≈ 64.9% |

Scale-Up Considerations and Industrial Synthesis Challenges for this compound

Transitioning the synthesis of this compound from laboratory-scale to industrial production presents several significant challenges. These challenges revolve around cost, safety, environmental impact, and process robustness.

Key Industrial Synthesis Challenges:

Catalyst Cost and Management: While copper catalysts are significantly cheaper than palladium-based systems used in similar cross-coupling reactions, the cost of specialized ligands required for milder reaction conditions can be substantial. On an industrial scale, efficient recovery and recycling of the catalyst are crucial to maintain economic viability and minimize waste. Furthermore, removal of residual copper from the final product is critical, as metal impurities are often strictly regulated in pharmaceutical and electronic applications.

Reaction Conditions and Safety: The high temperatures associated with traditional Ullmann condensations pose safety and engineering challenges in large-scale reactors, requiring significant energy input and precise temperature control to prevent runaway reactions. The use of high-boiling, polar aprotic solvents like DMF and NMP is a major concern due to their reproductive toxicity and difficulties in complete removal and disposal. Process optimization towards lower temperatures and greener solvents is a primary goal for industrial synthesis.

Purification and Impurity Profile: Achieving high purity on a large scale is a significant hurdle. Industrial purification typically relies on crystallization rather than chromatography, which is not cost-effective for large volumes. The process must be optimized to minimize the formation of byproducts, such as homo-coupled phenols or de-halogenated starting materials. Developing a robust crystallization process that effectively removes unreacted starting materials, catalyst residues, and reaction byproducts is essential.

Waste Management: The synthesis generates a considerable amount of inorganic salt waste (e.g., from the base used) and solvent waste. Environmental regulations require proper treatment and disposal of this waste, adding to the operational costs. Implementing processes that minimize waste generation, such as using catalytic bases or recycling solvents, is a key aspect of sustainable industrial production.

Interactive Data Table: Summary of Scale-Up Challenges and Mitigation Strategies

| Challenge Area | Specific Issue | Potential Mitigation Strategy |

|---|---|---|

| Catalysis | Cost of ligands; metal contamination of product; catalyst recovery. | Develop ligand-free systems; use heterogeneous or recyclable catalysts; implement effective post-synthesis purification steps like chelation or activated carbon treatment. |

| Reaction Conditions | High energy consumption; safety risks of high temperatures; use of hazardous solvents (DMF, NMP). | Optimize catalyst systems to lower reaction temperature; explore alternative, greener solvents (e.g., DMSO, sulfolane, or ionic liquids); utilize flow chemistry for better heat management. |

| Purification | Removal of byproducts and residual metals; reliance on non-scalable methods like chromatography. | Develop and optimize a robust, scalable crystallization process; control reaction conditions to minimize byproduct formation. |

| Waste Management | Generation of inorganic salts and solvent waste. | Implement solvent recycling programs; investigate reaction pathways that minimize salt formation; ensure compliance with environmental disposal regulations. |

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Phenoxybenzoic Acid

Reactivity of the Aryl Bromide Moiety in 4-Bromo-2-phenoxybenzoic acid

The bromine atom attached to the benzene (B151609) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is central to the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C4 position of the this compound core. The aryl bromide can readily participate in these transformations, typically after conversion of the carboxylic acid to an ester to prevent interference.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, usually a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.orgberkeley.edu It is widely used for synthesizing biaryl compounds. ikm.org.my For this compound, this reaction would allow for the introduction of various aryl or vinyl substituents at the bromine-bearing carbon. The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgbyjus.com This reaction is catalyzed by a palladium species and requires a base. wikipedia.orgorganic-chemistry.org It proceeds through a Pd(0)/Pd(II) catalytic cycle and is a key method for C-C bond formation. byjus.comlibretexts.org This pathway enables the introduction of alkenyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is generally co-catalyzed by palladium and copper complexes and requires a base. wikipedia.orglibretexts.orgorganic-chemistry.org The Sonogashira coupling is highly effective for synthesizing arylalkynes under mild conditions, which are valuable intermediates in organic synthesis. wikipedia.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.orgorganic-chemistry.org This palladium- or nickel-catalyzed reaction is known for its high functional group tolerance and is effective for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.orgnih.gov

The following table summarizes typical conditions for these cross-coupling reactions, extrapolated for a protected derivative of this compound.

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or similar Pd(0) complex | Na₂CO₃, K₂CO₃ | 4-R-2-phenoxybenzoic acid derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | 4-(alkenyl)-2-phenoxybenzoic acid derivative |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | 4-(alkynyl)-2-phenoxybenzoic acid derivative |

| Negishi | R-ZnX | Pd(PPh₃)₄ or Ni catalyst | Not required | 4-R-2-phenoxybenzoic acid derivative |

Aromatic rings are generally electron-rich and resistant to attack by nucleophiles. However, nucleophilic aromatic substitution (SNAr) can occur if the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In this compound, the carboxylic acid group is electron-withdrawing but is meta to the bromine atom, providing only weak activation. The ortho phenoxy group is electron-donating by resonance, further deactivating the ring towards SNAr.

Consequently, direct displacement of the bromide by common nucleophiles under standard SNAr conditions is challenging. However, metal-catalyzed nucleophilic substitution reactions, such as the copper-catalyzed Ullmann condensation, can facilitate the substitution of the bromide with nucleophiles like amines or alkoxides. For instance, copper-catalyzed amination has been successfully applied to 2-bromobenzoic acids, suggesting a viable pathway for introducing nitrogen-based functional groups to the this compound scaffold. nih.gov

The direct formation of Grignard or organolithium reagents from this compound is not feasible. These organometallic compounds are extremely strong bases and would be immediately quenched by the acidic proton of the carboxylic acid group. mnstate.edugmu.edutaylorandfrancis.com

To form these reagents, the carboxylic acid must first be protected. Conversion to an ester or another non-acidic functional group would allow for the subsequent reaction of the aryl bromide with magnesium or lithium metal.

Grignard Reagent Formation: After protection of the carboxylic acid, the aryl bromide can react with magnesium turnings in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, (4-(alkoxycarbonyl)-3-phenoxyphenyl)magnesium bromide. leah4sci.comwikipedia.org This reagent is a powerful nucleophile and can be used to react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide. mnstate.edumiracosta.edu

Organolithium Reagent Formation: Similarly, after protection, the aryl bromide can undergo a lithium-halogen exchange reaction, typically using an alkyllithium reagent like n-butyllithium at low temperatures, to generate the corresponding aryllithium species. wikipedia.orgmasterorganicchemistry.com Aryllithium reagents are even more reactive and basic than their Grignard counterparts. wikipedia.orgyoutube.com

Reactivity of the Carboxylic Acid Functional Group in this compound

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of various derivatives such as esters and amides, or its reduction to alcohols and aldehydes.

Esterification: As a carboxylic acid, this compound readily undergoes esterification. This can be achieved through several standard methods, including the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). google.comgoogle.com Alternatively, the acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) or activated with coupling agents (like DCC or EDC) followed by reaction with an alcohol.

Amidation: The formation of amides from this compound also typically proceeds via activation of the carboxylic acid. The use of peptide coupling reagents is common, allowing the acid to react with a primary or secondary amine to form the corresponding amide under mild conditions. researchgate.net Direct reaction of the carboxylic acid with an amine at high temperatures is possible but can be inefficient.

The following table outlines common methods for these transformations.

| Transformation | Reagents | Conditions | Product |

| Esterification (Fischer) | Alcohol (R-OH), H₂SO₄ (cat.) | Reflux | 4-Bromo-2-phenoxybenzoate ester |

| Amidation | Amine (R-NH₂), Coupling agent (e.g., DCC) | Room Temperature | 4-Bromo-2-phenoxybenzamide |

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (4-bromo-2-phenoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. However, milder and more selective reagents can also be employed. For instance, sodium borohydride (B1222165) in the presence of bromine (NaBH₄–Br₂) has been shown to be an effective system for the direct reduction of benzoic acids to their corresponding alcohols in good yields. sci-hub.seresearchgate.net

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation, as aldehydes are themselves readily reduced to alcohols. This conversion typically requires a two-step process. First, the carboxylic acid is converted into a derivative like an acyl chloride or a Weinreb amide. These intermediates can then be reduced to the aldehyde using specific reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) for the acyl chloride, which are less reactive and prevent over-reduction to the alcohol.

Decarboxylation Pathways

The removal of the carboxyl group from this compound, a process known as decarboxylation, can proceed through several pathways, including thermal, catalytic, and oxidative methods. The reactivity of the benzoic acid core is influenced by its substituents; the electron-withdrawing bromine atom and the ortho-phenoxy group play significant roles in the reaction's feasibility and mechanism.

Protodecarboxylation: This pathway involves the replacement of the carboxylic acid group with a hydrogen atom. It is a challenging reaction for simple aromatic carboxylic acids due to the strength of the C-C bond. acs.org However, the reaction can be facilitated under forcing thermal conditions or with the use of metal catalysts. Catalytic systems employing copper, silver, palladium, or rhodium have been developed for the protodecarboxylation of various aromatic carboxylic acids. rsc.orgnih.gov For instance, a copper(I) oxide/1,10-phenanthroline (B135089) catalyst system assisted by microwave irradiation has proven effective for a range of functionalized benzoic acids. acs.org For this compound, a proposed catalytic cycle would involve the formation of a metal-carboxylate complex, followed by the extrusion of CO2 to form an aryl-metal intermediate, which is then protonated to yield 3-bromodiphenyl ether. The presence of ortho-substituents can sometimes lower the activation barrier for decarboxylation. nih.gov

Oxidative Decarboxylation: In this pathway, the carboxyl group is replaced by a hydroxyl group, converting the benzoic acid into a phenol (B47542). This transformation is typically carried out at high temperatures (200–400 °C) in the presence of a copper catalyst and molecular oxygen. wikipedia.orggoogle.comoup.com The mechanism is thought to involve the formation of a copper benzoate (B1203000) intermediate. oup.com Applying this to this compound would be expected to produce 4-bromo-2-phenoxyphenol.

Radical Decarboxylation: Aryl radicals can be generated from aryl carboxylic acids under photoredox catalysis conditions. semanticscholar.orgnih.gov While the decarboxylation of aroyloxy radicals is generally challenging, methods have been developed that facilitate this process at milder temperatures than traditional thermal methods. semanticscholar.org This pathway can lead to the formation of an aryl radical intermediate (4-bromo-2-phenoxyphenyl radical), which can then be trapped by a hydrogen atom source for protodecarboxylation or participate in other radical-mediated transformations. nih.govthieme-connect.com

Table 1: Comparison of Decarboxylation Pathways for Aromatic Carboxylic Acids

| Pathway | Typical Conditions | Key Intermediates | Potential Product from this compound | Reference |

|---|---|---|---|---|

| Catalytic Protodecarboxylation | Cu₂O, 1,10-phenanthroline, NMP/quinoline, 190°C, microwave | Aryl-copper complex | 3-Bromodiphenyl ether | acs.org |

| Oxidative Decarboxylation | Copper catalyst, O₂, 200-300°C | Copper benzoate | 4-Bromo-2-phenoxyphenol | google.com |

| Radical Decarboxylation (Photoredox) | Photocatalyst (e.g., Ir or Ru complex), light, radical trap | Aroyloxy radical, Aryl radical | 3-Bromodiphenyl ether (with H-donor) | semanticscholar.orgnih.gov |

Stability and Chemical Transformations of the Phenoxy Ether Linkage

The diaryl ether linkage in this compound is generally stable due to the high dissociation energy of the C(sp²)–O bond. However, it can be cleaved under specific, often harsh, chemical conditions. researchgate.netresearchgate.net

Acid-Catalyzed Cleavage: The cleavage of diaryl ethers by acids is a difficult reaction. libretexts.org Unlike alkyl ethers, which can be cleaved by strong acids like HBr or HI, diaryl ethers are typically resistant to this reaction because the formation of an unstable phenyl cation is disfavored. libretexts.orgwikipedia.org The mechanism for ether cleavage involves the initial protonation of the ether oxygen, making it a better leaving group. libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic substitution (SN1 or SN2) or elimination (E1) pathway. libretexts.org For this compound, cleavage would require forcing conditions with a strong acid. The attack of a nucleophile would preferentially occur at the carbon atom of the less sterically hindered or more electronically favorable phenyl ring, though cleavage is generally inefficient for diaryl ethers. libretexts.org

Base-Catalyzed Cleavage: Cleavage of the diaryl ether bond under basic conditions is even less common and typically requires the presence of strong activating groups (e.g., nitro groups) on the aromatic ring to facilitate nucleophilic aromatic substitution (SNAr). researchgate.net The unsubstituted phenoxy group and the bromo-carboxyphenyl group in this compound are not sufficiently activated for facile base-catalyzed cleavage under standard conditions.

Reductive Cleavage: Various methods have been developed for the reductive cleavage of the C–O bond in diaryl ethers. These include catalytic hydrogenolysis using heterogeneous catalysts like nickel. This approach can proceed without hydrogenation of the aromatic rings under specific conditions. Other strategies involve using strong reducing agents. For example, some systems can regioselectively rupture C–O bonds in aromatic ethers.

Oxidative Cleavage: The diaryl ether linkage can be cleaved through oxidative pathways. Electrochemical methods, such as anodic oxidation, have been shown to selectively cleave the C–O bond in diaryl ether contaminants. Photocatalytic methods using visible light have also been developed. For instance, uranyl-photocatalyzed hydrolysis can cleave diaryl ethers to yield two phenol molecules at room temperature, with water acting as the oxygen source. nih.govacs.org Another approach merges visible-light photoredox catalysis with Lewis acid catalysis to achieve C–O bond cleavage via an acidolysis reaction with an aryl carboxylic acid. researchgate.netnih.gov Such methods could potentially transform this compound into 4-bromo-2-hydroxybenzoic acid and phenol.

Electrophilic Aromatic Substitution on the Phenoxybenzene Core of this compound

Electrophilic aromatic substitution (EAS) introduces a new substituent onto one of the aromatic rings. The position of substitution is directed by the existing groups on the phenoxybenzene core. msu.edu The molecule has two aromatic rings with different substitution patterns, leading to competitive reactions.

Ring A (unsubstituted phenoxy group): This ring is strongly activated by the ether oxygen, which is a powerful ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. Therefore, electrophilic attack (e.g., nitration, halogenation) will predominantly occur on this ring at the positions ortho and para to the ether linkage.

Ring B (substituted benzoic acid): This ring contains three substituents with competing directing effects:

-COOH (Carboxyl group): A deactivating, meta-directing group. libretexts.org

-Br (Bromo group): A deactivating, ortho-, para-directing group. libretexts.org

-OAr (Phenoxy group): An activating, ortho-, para-directing group.

For example, in a typical halogenation reaction using Br₂ with a Lewis acid catalyst like FeBr₃, bromination would be expected to occur preferentially on the more activated, unsubstituted phenoxy ring. wikipedia.orgmasterorganicchemistry.comchemguide.co.uk

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|

| -OAr (Phenoxy) | Activating | Ortho, Para | libretexts.org |

| -Br (Bromo) | Deactivating | Ortho, Para | libretexts.org |

| -COOH (Carboxyl) | Deactivating | Meta | libretexts.org |

Radical Reactions and Photochemical Transformations Involving this compound

The presence of a carbon-bromine bond and aromatic rings makes this compound susceptible to radical and photochemical reactions.

Radical Reactions: The carbon-bromine bond can be a site for radical reactions. For instance, decarboxylative halogenation of aryl carboxylic acids can proceed through aryl radical intermediates. nih.govosti.gov In such a process, an aryl radical is generated, which can then be trapped by a halogen source. While some decarboxylative brominations of aromatic acids are proposed to proceed without radical intermediates, many related transformations rely on radical pathways. nih.gov

Photochemical Transformations: Aromatic compounds can undergo various transformations upon absorption of UV light. The C-Br bond is known to be photolabile. UV photolysis of brominated aromatic compounds, such as 4-bromophenol, can lead to the cleavage of the C-Br bond, forming an aryl radical and a bromine atom. researchgate.net A similar process could be expected for this compound, where irradiation with UV light could induce homolytic cleavage of the C-Br bond to generate a 2-phenoxybenzoic acid radical.

The diaryl ether linkage itself can also be involved in photochemical reactions. As mentioned previously, visible-light photocatalysis provides a modern avenue for C–O bond cleavage in diaryl ethers, often proceeding through radical cation intermediates generated by a single-electron transfer (SET) process. researchgate.netresearchgate.netacs.org These reactions offer milder alternatives to traditional thermal or acid-catalyzed cleavage methods.

Synthesis and Exploration of Derivatives and Analogues of 4 Bromo 2 Phenoxybenzoic Acid

Structural Modification Strategies Based on 4-Bromo-2-phenoxybenzoic Acid

The structural framework of this compound offers three primary sites for modification: the carboxylic acid group, the bromine atom on the benzoic acid ring, and the two aromatic rings themselves. Strategic modifications at these sites can significantly alter the molecule's properties.

The carboxylic acid at the 1-position is a key functional handle for derivatization into esters, amides, and other related functionalities. These modifications can influence the molecule's polarity, solubility, and ability to participate in hydrogen bonding.

The bromine atom at the 4-position is a versatile site for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the extension of the molecular framework and the introduction of a wide array of substituents. Additionally, the bromine can be a precursor for other functional groups through nucleophilic aromatic substitution or conversion to an organometallic reagent.

The phenoxy and benzoic acid rings can undergo electrophilic aromatic substitution to introduce additional functional groups. The directing effects of the existing substituents will govern the position of new substituents. For instance, the phenoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director.

A common synthetic route to the core structure of phenoxybenzoic acids is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). nih.govscispace.comorganic-chemistry.org For this compound, this would typically involve the coupling of a 2,4-dihalobenzoic acid derivative with phenol.

Exploration of Halogen-Substituted Analogues and Their Reactivity Profiles

The bromine atom on the benzoic acid ring of this compound can be replaced with other halogens (F, Cl, I) to modulate the electronic properties and reactivity of the molecule. Halogen exchange reactions provide a direct method for this transformation. google.comsocietechimiquedefrance.fr For instance, the conversion of a bromo-substituent to a fluoro- or chloro-substituent can be achieved using alkali metal fluorides or chlorides, often in the presence of a catalyst and under high temperatures. google.com

The reactivity of these halogen-substituted analogues in cross-coupling reactions generally follows the order I > Br > Cl > F. Therefore, an iodo-analogue would be more reactive in Suzuki or Heck couplings, allowing for milder reaction conditions. Conversely, a chloro-analogue would be more stable and might require more forcing conditions or specialized catalytic systems to undergo similar transformations.

Furthermore, the nature of the halogen substituent influences the electronic environment of the aromatic ring. The strong electron-withdrawing nature of fluorine compared to bromine can impact the acidity of the carboxylic acid and the reactivity of the ring towards electrophilic substitution.

| Halogen Analogue | Potential Reactivity in Cross-Coupling | Electronic Effect |

| 4-Fluoro-2-phenoxybenzoic acid | Lower | Strongly electron-withdrawing |

| 4-Chloro-2-phenoxybenzoic acid | Moderate | Electron-withdrawing |

| This compound | Good | Electron-withdrawing |

| 4-Iodo-2-phenoxybenzoic acid | High | Less electron-withdrawing than Br |

Varied Carboxylic Acid Derivatives (e.g., Esters, Amides, Hydrazides)

The carboxylic acid group of this compound is readily converted into a variety of derivatives, including esters, amides, and hydrazides. These transformations are standard procedures in organic synthesis. colostate.eduthermofisher.comgoogle.com

Esters are typically prepared by Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an alcohol.

Amides are synthesized by reacting the acyl chloride of this compound with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine can also be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com

Hydrazides are formed by the reaction of an ester derivative (e.g., the methyl ester) with hydrazine (B178648) hydrate, typically in an alcoholic solvent. These hydrazides can serve as precursors for the synthesis of various heterocyclic compounds.

| Derivative | General Synthesis Method | Key Reagents |

| Ester | Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| Amide | Acyl Chloride Route | Thionyl Chloride, Amine |

| Hydrazide | From Ester | Methyl Ester, Hydrazine Hydrate |

Introduction of Diverse Substituents on the Phenoxy and Benzoic Acid Rings

Introducing a variety of substituents onto the phenoxy and benzoic acid rings of this compound can be accomplished through several synthetic strategies. The choice of method depends on the desired substituent and its position.

For the benzoic acid ring, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions can be employed. The directing effects of the existing substituents (bromo, phenoxy, and carboxyl groups) must be considered. The phenoxy group is activating and ortho-, para-directing, while the bromo and carboxyl groups are deactivating and direct to different positions.

For the phenoxy ring, similar electrophilic substitution reactions can be used. The ether linkage is an activating, ortho-, para-directing group. Therefore, reactions like bromination or nitration would be expected to occur at the positions ortho and para to the ether linkage on the phenoxy ring.

A more versatile approach for introducing a wide range of substituents is through the use of organometallic reagents and cross-coupling reactions. For example, if the starting phenol used in the Ullmann condensation is substituted, this will result in a substituted phenoxy ring in the final product. Similarly, using a substituted 2,4-dihalobenzoic acid derivative allows for the introduction of substituents on the benzoic acid ring.

Incorporation of this compound into More Complex Molecular Architectures

The functional groups of this compound make it a valuable building block for the construction of more complex molecules, including macrocycles and polymers.

Macrocycles can be synthesized from this compound derivatives through intramolecular cyclization reactions. For example, the carboxylic acid could be linked to a long chain with a terminal nucleophile, which could then displace the bromine atom via an intramolecular nucleophilic aromatic substitution to form a macrocyclic ether.

Alternatively, the carboxylic acid and the bromo-substituent can act as two distinct reactive sites for stepwise or convergent macrocyclization strategies. For instance, the carboxylic acid could be converted to an amide with a bifunctional linker, and the bromine atom could participate in a subsequent cross-coupling reaction to close the ring.

This compound can be incorporated into polymers in several ways. 20.210.105nih.gov The carboxylic acid group can be converted into a polymerizable group, such as an acrylate (B77674) or a styrene (B11656) derivative. Subsequent polymerization would yield a polymer with the 4-bromo-2-phenoxybenzoyl moiety as a pendant group.

Alternatively, the molecule can be used as a monomer in polycondensation reactions. For example, conversion of the carboxylic acid to an acid chloride and the bromo group to a hydroxyl group (via nucleophilic substitution) would create a monomer that could undergo polyesterification.

The bromine atom also provides a site for post-polymerization modification. A polymer bearing pendant this compound units could be further functionalized by reacting the bromine atoms in cross-coupling reactions. This approach allows for the synthesis of a variety of functional polymers from a common precursor.

Structure-Reactivity Relationship (SRR) Studies of this compound Analogues

The exploration of structure-reactivity relationships (SRR) for analogues of this compound is crucial for understanding how molecular modifications influence their chemical behavior and biological activity. These studies systematically alter the chemical structure of the parent compound and assess the resulting changes in reactivity, providing valuable insights for the rational design of new molecules with desired properties. Key areas of investigation involve modifying substituents on the aromatic rings and analyzing the consequent effects on electronic distribution, molecular geometry, and interaction with biological targets.

Research into phenoxyacetic acid derivatives has highlighted the significance of specific substitutions on the phenoxy ring. nih.gov In studies evaluating their potential as selective cyclooxygenase-2 (COX-2) inhibitors, the presence and position of a halogen atom, such as bromine, have been shown to be critical determinants of inhibitory potency. nih.gov For instance, the introduction of a bromine atom at position 4 of the phenoxy ring has been demonstrated to enhance inhibitory activity against COX-2 when compared to unsubstituted counterparts. nih.gov

This enhancement can be quantified by comparing the half-maximal inhibitory concentration (IC₅₀) values. One study found that an analogue featuring a bromo substitution at position 4 on the phenoxy ring (Compound 7b) exhibited a lower IC₅₀ value (0.06 ± 0.01 μM), indicating more potent inhibition, compared to the non-brominated version (Compound 7a) which had an IC₅₀ of 0.13 ± 0.06 μM. nih.gov Similar trends were observed in other series of analogues, where the incorporation of bromine at the same position consistently resulted in a marked improvement in inhibitory efficacy. nih.gov

The following table summarizes the comparative inhibitory activity of selected brominated and non-brominated analogues against COX-2.

| Compound Series | Analogue Structure | Substitution at Position 4 of Phenoxy Ring | COX-2 IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Series A | Compound 7a | H (Unsubstituted) | 0.13 ± 0.06 | nih.gov |

| Series A | Compound 7b | Br (Brominated) | 0.06 ± 0.01 | nih.gov |

| Series B | Compound 13a | H (Unsubstituted) | 0.23 ± 0.06 | nih.gov |

| Series B | Compound 13b | Br (Brominated) | 0.13 ± 0.06 | nih.gov |

Theoretical and computational studies on related structures, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provide further insight into the underlying principles of their reactivity. banglajol.inforesearchgate.net Density Functional Theory (DFT) calculations are employed to determine various molecular parameters and reactivity descriptors. banglajol.info The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity.

Computational and Theoretical Investigations of 4 Bromo 2 Phenoxybenzoic Acid

Electronic Structure and Molecular Conformation Analysis

This section would typically involve the use of computational methods to determine the most stable three-dimensional shape of the molecule and to understand the distribution of electrons within it.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution within a molecule. It is calculated from the results of a DFT study and is crucial for predicting how the molecule will interact with other chemical species. The map uses a color scale to denote different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green/Yellow: Represents areas with neutral or intermediate potential.

For 4-Bromo-2-phenoxybenzoic acid, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid and ether groups, and positive potential (blue) near the acidic hydrogen of the carboxyl group.

Computational Elucidation of Reaction Mechanisms and Transition States

This area of computational chemistry focuses on simulating the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that must be overcome.

Frontier Molecular Orbital (FMO) Theory Applications to ReactivityFrontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity.spectrabase.comIt focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. The energy of the LUMO relates to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

A computational study on this compound would calculate the energies and visualize the shapes of its HOMO and LUMO, providing critical insights into its reactive behavior.

Spectroscopic Property Prediction (Theoretical NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a molecule's identity.

Theoretical NMR: Calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding around each nucleus in the molecule's optimized geometry.

Theoretical IR: Infrared (IR) spectroscopy identifies functional groups by their vibrational frequencies. Computational analysis can calculate these vibrational modes and their corresponding frequencies and intensities, generating a theoretical IR spectrum that can be compared with experimental results.

Theoretical UV-Vis: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. This calculation provides the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental spectrum.

While experimental spectra for related compounds like 4-Bromobenzoic acid are available, nist.gov theoretical predictions specifically for this compound are absent from the literature.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., in solution or crystal packing)

As of now, specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively available in peer-reviewed literature. MD simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing deep insights into intermolecular interactions that govern the behavior of substances in different environments, such as in solution or in a solid-state crystal lattice.

In the absence of direct simulation data for this compound, we can infer its likely intermolecular interactions based on its distinct functional groups: the carboxylic acid, the phenoxy ether linkage, and the bromo-substituted aromatic ring.

In Solution: In a polar protic solvent like water or methanol, the carboxylic acid group would be the primary site for strong intermolecular interactions. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor. The aromatic rings, while largely hydrophobic, can engage in weaker pi-pi stacking interactions with each other or with other aromatic solutes. The bromine atom can participate in halogen bonding, a directional non-covalent interaction with Lewis bases.

A definitive understanding of these interactions for this compound awaits dedicated crystallographic analysis and molecular dynamics simulation studies.

Quantum Chemical Descriptors and Reactivity Predictions for this compound and Its Derivatives

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on this compound are limited, extensive research on closely related derivatives provides valuable insights into its expected chemical behavior.

A pertinent example is the computational analysis of 4-bromo-3-(methoxymethoxy) benzoic acid , performed at the B3LYP/6-311++G(d,p) level of theory. chemicalbook.com The calculated quantum chemical descriptors for this derivative can be used to approximate the reactivity of this compound, given their structural similarities.

Interactive Table of Quantum Chemical Descriptors for a Derivative, 4-bromo-3-(methoxymethoxy) benzoic acid chemicalbook.com

The data shows that solvation (in ethanol) slightly decreases the HOMO-LUMO energy gap, suggesting a marginal increase in reactivity in a polar solvent environment. chemicalbook.com

Reactivity Predictions: The HOMO is primarily located over the benzene (B151609) rings and the ether oxygen, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the carboxylic acid group and the brominated benzene ring, suggesting these areas are susceptible to nucleophilic attack. The calculated molecular electrostatic potential (MEP) surface for the derivative further confirms this, showing negative potential (red/yellow) around the carbonyl oxygen, making it a prime site for electrophilic interaction, and positive potential (blue) around the acidic hydrogen, indicating its susceptibility to nucleophiles or deprotonation. chemicalbook.com

For this compound itself, a similar reactivity pattern is expected. The phenoxy and bromo substituents are electron-withdrawing via induction but electron-donating via resonance. The precise balance of these effects, along with the directing nature of the carboxylic acid group, would govern its reactivity in electrophilic aromatic substitution and other reactions. Quantum chemical calculations are essential to precisely map the electron density and predict the most likely sites of reaction.

Advanced Analytical Methodologies for 4 Bromo 2 Phenoxybenzoic Acid and Derived Species

Chromatographic Separations for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 4-Bromo-2-phenoxybenzoic acid from starting materials, byproducts, and impurities, as well as for quantifying its concentration in various matrices. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound due to the compound's polarity and low volatility. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. ekb.eg In this technique, a nonpolar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form. sielc.comchromatographytoday.com This enhances retention and improves peak shape.

Purity assessment is achieved by detecting and quantifying any impurities present in the sample. The high resolution of HPLC allows for the separation of structurally similar compounds. Quantification is performed using a UV detector, as the aromatic rings in the molecule provide strong chromophores, typically monitored at a wavelength around 205 nm. ekb.eg The method's accuracy and precision make it suitable for validation according to International Conference on Harmonization (ICH) guidelines, covering parameters like specificity, linearity, and limits of detection and quantitation. ekb.eg

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) | Provides nonpolar surface for reversed-phase separation. |

| Mobile Phase | Gradient mixture of aqueous buffer (e.g., 0.1% formic acid in water) and organic solvent (e.g., acetonitrile/methanol) | Elutes the analyte and impurities from the column. The gradient allows for the separation of compounds with a range of polarities. |

| Detector | UV-Vis Detector (e.g., at 205 nm) | Detects and quantifies the analyte based on its absorbance of UV light. |

| Flow Rate | 1.0 mL/min | Maintains a constant and reproducible flow of the mobile phase through the system. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility. colostate.edu To overcome this, chemical derivatization is required to convert the non-volatile carboxylic acid into a more volatile and thermally stable derivative. restek.com Common derivatization strategies for carboxylic acids include alkylation and silylation. colostate.edud-nb.info

Alkylation: This involves converting the carboxylic acid to an ester, such as a methyl ester or a pentafluorobenzyl (PFB) ester. gcms.cz Reagents like diazomethane, BF3-methanol, or PFB-Br can be used. PFB esters are particularly useful for trace analysis as they are highly sensitive to Electron Capture Detection (ECD). gcms.czresearchgate.net

Silylation: This process replaces the active hydrogen of the carboxyl group with a silyl group, typically a trimethylsilyl (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. The resulting TMS esters are significantly more volatile and suitable for GC analysis. restek.comgcms.cz

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivative from other components in the mixture based on their boiling points and interactions with the capillary column. The mass spectrometer then fragments the eluted derivative, producing a unique mass spectrum that serves as a "fingerprint" for identification. This combination of techniques provides high resolution and definitive identification of the analyte. frontiersin.org

| Derivatization Method | Reagent | Resulting Volatile Derivative | Key Advantage |

|---|---|---|---|

| Methylation (Esterification) | BF3-Methanol or Trimethylsilyldiazomethane | Methyl 4-bromo-2-phenoxybenzoate | Produces stable and volatile methyl esters for reliable analysis. gcms.cz |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl 4-bromo-2-phenoxybenzoate | Reacts quickly and completely; byproducts are highly volatile and typically do not interfere with analysis. gcms.cz |

| Pentafluorobenzylation | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl 4-bromo-2-phenoxybenzoate | Creates derivatives that are highly sensitive for Electron Capture Detection (ECD), ideal for trace analysis. gcms.cz |

Spectroscopic Characterization Techniques for Structural Elucidation of Derivatives

Spectroscopic methods are essential for the unambiguous structural confirmation of new derivatives of this compound. These techniques probe the molecular structure at the atomic and functional group levels, providing detailed information about connectivity, chemical environment, and elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environments of hydrogen and carbon atoms, advanced 2D NMR techniques are often necessary for complete and unambiguous assignments, especially for complex derivatives. mit.edunih.gov

2D NMR Techniques: Correlation Spectroscopy (COSY) is used to identify proton-proton couplings (¹H-¹H), revealing which protons are adjacent in the structure. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C). The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different fragments of a molecule and confirming the positions of substituents on the aromatic rings.

Solid-State NMR (ssNMR): For derivatives that are crystalline or have low solubility, solid-state NMR can provide valuable structural information. researchgate.net It can distinguish between different crystalline forms (polymorphs) and determine the number of unique molecules in the asymmetric unit of a crystal. researchgate.net

| NMR Technique | Information Obtained | Application to Derivatives of this compound |

|---|---|---|

| ¹H-¹H COSY | Identifies spin-coupled protons (protons on adjacent carbons). | Confirms the connectivity of protons within the two aromatic rings. |

| ¹H-¹³C HSQC | Correlates each proton with its directly attached carbon atom. | Assigns specific carbon signals based on known proton assignments. |

| ¹H-¹³C HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. | Confirms the placement of the phenoxy group, bromine atom, and the derivatized carboxyl group by observing long-range correlations. |

| Solid-State ¹³C NMR | Provides information on the chemical environment in the solid state. | Characterizes crystalline derivatives, identifies polymorphs, and can help in structure determination from powder samples. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the identity of newly synthesized compounds. longdom.org Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically to within a few parts per million (ppm). fiveable.meuci.edu This extreme precision allows for the determination of a unique elemental composition for the measured mass. measurlabs.com

For a reaction product derived from this compound, HRMS can definitively confirm that the intended chemical transformation has occurred. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected molecular formula, researchers can gain high confidence in the product's identity. algimed.com This is invaluable for distinguishing between compounds that have the same nominal mass but different elemental formulas. fiveable.me Advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are used to achieve this high resolution and mass accuracy. longdom.org

| Hypothetical Derivative | Molecular Formula | Calculated Monoisotopic Mass (Da) | Typical HRMS Measured Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Methyl 4-bromo-2-phenoxybenzoate | C14H11BrO3 | 321.98915 | 321.98901 | -0.43 |

| 4-bromo-2-phenoxybenzamide | C13H10BrNO2 | 306.99494 | 306.99512 | +0.59 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. uha.frthermofisher.com These two techniques are complementary and probe the vibrational modes of molecular bonds. semanticscholar.org Analysis of the spectra of this compound and its derivatives allows for the confirmation of chemical transformations by observing the appearance or disappearance of characteristic absorption bands. mdpi.com

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured, providing a spectrum that is particularly sensitive to polar bonds. thermofisher.com Key vibrations for this compound include the broad O-H stretch of the carboxylic acid, the sharp C=O (carbonyl) stretch, the C-O-C (ether) stretches, and vibrations associated with the substituted aromatic rings. docbrown.info When the carboxylic acid is converted to an ester or amide, the broad O-H band disappears and the C=O stretching frequency shifts, providing clear evidence of the reaction.

Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. It is particularly sensitive to nonpolar bonds and symmetric vibrations, making it an excellent complement to FT-IR. thermofisher.com It is useful for observing the C-Br bond and the skeletal vibrations of the aromatic rings.

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | ~3300-2500 (broad) | Weak | Disappears upon conversion to ester or amide. docbrown.info |

| Carbonyl (C=O) | Stretching | ~1700-1680 | ~1700-1680 | Position shifts depending on whether it is an acid, ester, or amide. docbrown.info |